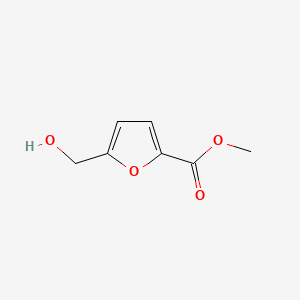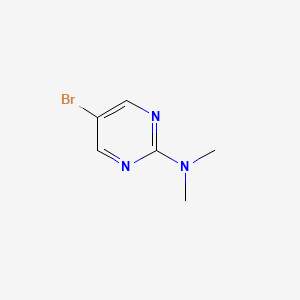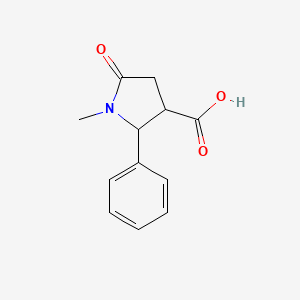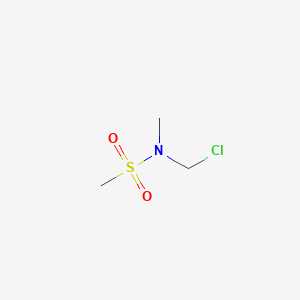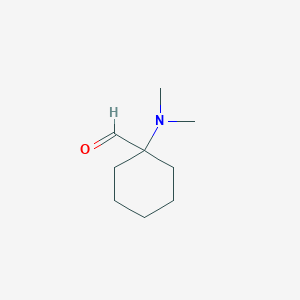
1-(Dimethylamino)cyclohexane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(Dimethylamino)cyclohexane-1-carbaldehyde" is a chemical species that is structurally related to various other compounds studied in the literature. While the exact compound is not directly discussed in the provided papers, these papers do discuss related structures and reactions that can provide insight into the properties and reactivity of "1-(Dimethylamino)cyclohexane-1-carbaldehyde".
Synthesis Analysis
The synthesis of related compounds often involves the formation of bonds between nitrogen and carbon atoms, as well as the manipulation of carbonyl groups. For example, the synthesis of β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid, which is structurally similar to the cyclohexane derivative, involves protection and deprotection steps, fragment coupling, and the use of reagents such as 1-hydroxy-1H-benzotriazole (HOBt) and 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC) . These methods could potentially be adapted for the synthesis of "1-(Dimethylamino)cyclohexane-1-carbaldehyde".
Molecular Structure Analysis
The molecular structure of compounds similar to "1-(Dimethylamino)cyclohexane-1-carbaldehyde" can be quite complex, with various bond lengths and angles that are indicative of their reactivity. For instance, the X-ray crystal structures of salts and zwitterionic Knoevenagel products from 1-dimethylamino-naphthalene-8-carbaldehyde show long N-C bonds, which are models for incomplete nucleophilic attack on a protonated carbonyl group . This information can be useful in predicting the molecular geometry and potential reaction sites of "1-(Dimethylamino)cyclohexane-1-carbaldehyde".
Chemical Reactions Analysis
The reactivity of dimethylamino-carbaldehyde derivatives in chemical reactions can vary based on their structure. For example, cyclohexylamine reacts with certain carbaldehyde derivatives to form different products depending on the nature of the aryl substituent, which can lead to nucleophilic substitution or condensation followed by hydrolysis . This suggests that "1-(Dimethylamino)cyclohexane-1-carbaldehyde" could also undergo similar reactions, potentially leading to a variety of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethylamino-carbaldehyde derivatives can be influenced by their molecular structure. Transient absorption spectroscopy and Z-scan measurements of two dimethylamino-carbaldehyde derivatives with different π-bridge lengths revealed that they exhibit different transient optical properties and photophysical mechanisms, which are affected by the populations of locally excited states . These findings could be extrapolated to understand the optical and electronic properties of "1-(Dimethylamino)cyclohexane-1-carbaldehyde".
Aplicaciones Científicas De Investigación
Chemical Reactivity and Interactions
1-(Dimethylamino)cyclohexane-1-carbaldehyde exhibits interesting chemical reactivity. For instance, Wannebroucq et al. (2016) demonstrated that 8-Dimethylaminonaphthalene-1-carbaldehyde reacts with benzoyl or pivaloyl chloride to form a salt, highlighting its potential for forming unique chemical bonds through O-acylation and N-C bond formation (Wannebroucq et al., 2016).
Synthesis of Derivatives
Kathrotiya and Patel (2012) synthesized a series of indole-based chromene derivatives using a one-pot cyclocondensation reaction, which included 1-(Dimethylamino)cyclohexane-1-carbaldehyde as a reactant. This illustrates its use in creating complex organic molecules, which could have applications in various fields including medicinal chemistry (Kathrotiya & Patel, 2012).
Photophysical Applications
Tong-xing Jin et al. (2018) explored the use of dimethylamino-carbaldehyde derivatives in transient optical properties and photophysical mechanisms, potentially paving the way for applications in optical switching and solar cell materials (Tong-xing Jin et al., 2018).
Potential in Organic Synthesis
Lednicer et al. (1981) investigated derivatives of 4-aryl-4-(dimethylamino)cyclohexan-1-ones, which demonstrates the role of dimethylamino cyclohexane carbaldehyde in the synthesis of complex organic compounds, potentially useful in pharmaceuticals (Lednicer et al., 1981).
Catalytic Applications
Oppolzer and Radinov (1992) utilized (−)-3-exo-(dimethylamino)isoborneol (DAIB), a derivative of dimethylamino cyclohexane carbaldehyde, in the catalytic asymmetric synthesis of secondary (E)-allyl alcohols. This showcases its potential role in catalysis and asymmetric synthesis (Oppolzer & Radinov, 1992).
Fluorescence and Optical Studies
Xiaogang Liu et al. (2014) studied the emission intensities of a fluorescent monomer-aggregate coupled system based on 7-(dimethylamino)-coumarin-3-carbaldehyde, showing its utility in temperature-sensitive fluorescent applications due to its ultra-low temperature dependence (Xiaogang Liu et al., 2014).
Propiedades
IUPAC Name |
1-(dimethylamino)cyclohexane-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-10(2)9(8-11)6-4-3-5-7-9/h8H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOUPNYEEFNLAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCCC1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00501921 |
Source


|
| Record name | 1-(Dimethylamino)cyclohexane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00501921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dimethylamino)cyclohexane-1-carbaldehyde | |
CAS RN |
72087-78-6 |
Source


|
| Record name | 1-(Dimethylamino)cyclohexane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00501921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

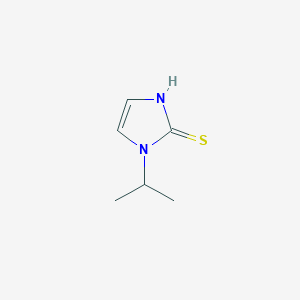
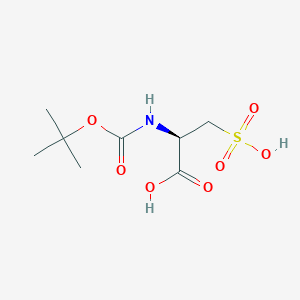
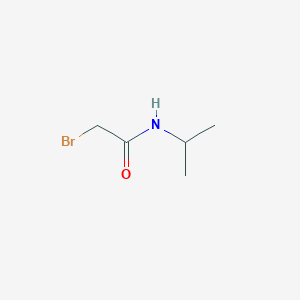
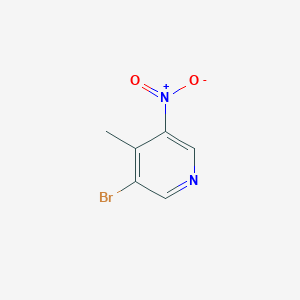
![4-bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1281521.png)
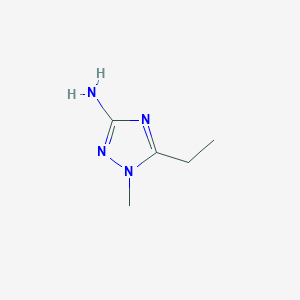
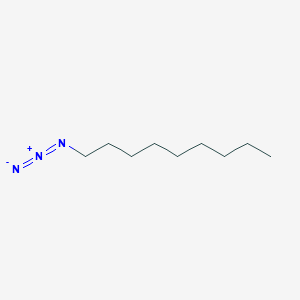
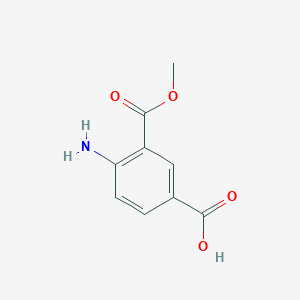
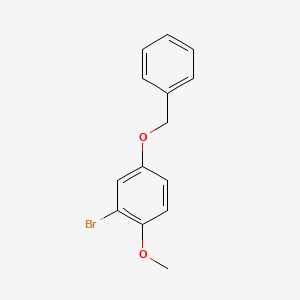
![2-Azabicyclo[2.2.1]hept-5-ene hydrochloride](/img/structure/B1281542.png)
